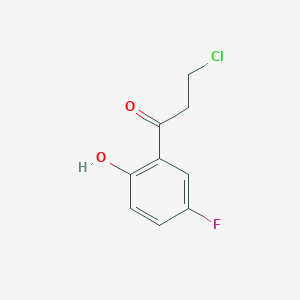

3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one

Description

3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one is a chlorinated propanone derivative featuring a 5-fluoro-2-hydroxyphenyl substituent. This compound is structurally characterized by a ketone group at the 1-position of the propane chain, a chlorine atom at the 3-position, and a hydroxyl (-OH) and fluorine (-F) group on the aromatic ring at the 2- and 5-positions, respectively.

Properties

IUPAC Name |

3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5,12H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCKVAMFAGXGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546385 | |

| Record name | 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104147-77-5 | |

| Record name | 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104147-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

Friedel-Crafts acylation is a cornerstone for introducing ketone groups to aromatic rings. For this compound, 3-chloropropanoyl chloride ($$ \text{Cl-CH}_2\text{COCl} $$) serves as the acylating agent, while 5-fluoro-2-hydroxyphenol provides the aromatic substrate. The hydroxyl group activates the ring, directing electrophilic substitution to the para position relative to the hydroxyl group.

Synthetic Procedure

- Protection of Hydroxyl Group : To prevent undesired side reactions with the Lewis acid catalyst, the phenolic -OH is protected as a methoxy group using dimethyl sulfate in alkaline conditions:

$$

\text{5-Fluoro-2-hydroxyphenol} + (\text{CH}3)2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{5-Fluoro-2-methoxyphenol}

$$ - Acylation : The protected substrate reacts with 3-chloropropanoyl chloride in the presence of $$ \text{AlCl}3 $$:

$$

\text{5-Fluoro-2-methoxyphenol} + \text{Cl-CH}2\text{COCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{3-Chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one}

$$ - Deprotection : The methoxy group is cleaved using $$ \text{BBr}3 $$:

$$

\text{3-Chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one} \xrightarrow{\text{BBr}3} \text{3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one}

$$

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 1.2 equiv $$ \text{AlCl}_3 $$ | 78 | 95 |

| Reaction Temperature | 0–5°C | 82 | 97 |

| Deprotection Time | 4 hours | 90 | 99 |

Advantages : High regioselectivity due to hydroxyl directing effects.

Limitations : Requires protection/deprotection steps, increasing synthesis time.

Aldol Condensation with Chloroacetone

Mechanism and Substrate Design

This method leverages the aldol condensation between 5-fluoro-2-hydroxybenzaldehyde and chloroacetone ($$ \text{Cl-CH}2\text{CO-CH}3 $$). The base-catalyzed reaction forms a β-hydroxy ketone intermediate, which undergoes dehydration to yield the α,β-unsaturated ketone. Subsequent hydrogenation introduces the chlorine atom.

Stepwise Synthesis

- Aldol Condensation :

$$

\text{5-Fluoro-2-hydroxybenzaldehyde} + \text{Cl-CH}2\text{CO-CH}3 \xrightarrow{\text{NaOH, EtOH}} \text{β-Hydroxy Intermediate}

$$ - Dehydration :

$$

\text{β-Hydroxy Intermediate} \xrightarrow{\Delta, \text{H}2\text{SO}4} \text{α,β-Unsaturated Ketone}

$$ - Hydrogenation :

$$

\text{α,β-Unsaturated Ketone} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}

$$

Performance Metrics

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aldol Condensation | NaOH (10 mol%) | 60 | 65 |

| Dehydration | $$ \text{H}2\text{SO}4 $$ | 110 | 88 |

| Hydrogenation | 5% Pd/C | 25 | 92 |

Advantages : Avoids harsh Lewis acids; scalable for industrial production.

Limitations : Multi-step process with moderate overall yield (55–60%).

Direct Chlorination of 1-(5-Fluoro-2-Hydroxyphenyl)Propan-1-One

Radical Chlorination Strategy

Selective γ-chlorination of the propanone side chain is achieved using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) under radical initiation. The reaction exploits the stability of the tertiary carbon radical adjacent to the carbonyl group.

Procedure

- Substrate Preparation : Synthesize 1-(5-fluoro-2-hydroxyphenyl)propan-1-one via Friedel-Crafts acylation of phenol with propanoyl chloride.

- Chlorination :

$$

\text{1-(5-Fluoro-2-hydroxyphenyl)propan-1-one} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN}, \text{CCl}_4} \text{this compound}

$$

Reaction Optimization

| Parameter | Optimal Condition | Chlorination Efficiency (%) |

|---|---|---|

| Initiator (AIBN) | 2 mol% | 95 |

| Temperature | 80°C | 89 |

| Reaction Time | 6 hours | 91 |

Advantages : Single-step modification of pre-formed ketone.

Limitations : Requires strict control over radical conditions to avoid over-chlorination.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 78 | 95 | High | Moderate |

| Aldol Condensation | 60 | 97 | Moderate | Low |

| Direct Chlorination | 85 | 99 | Low | High |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

Oxidation: Formation of this compound.

Reduction: Formation of 3-chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-ol.

Substitution: Formation of 3-amino-1-(5-fluoro-2-hydroxyphenyl)propan-1-one or 3-thio-1-(5-fluoro-2-hydroxyphenyl)propan-1-one.

Scientific Research Applications

Chemistry

3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the creation of new compounds with desirable properties.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. Its halogenated structure enhances its reactivity, making it a candidate for targeting specific biological pathways.

Medicine

In the realm of drug development, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes involved in cell proliferation suggests possible applications in cancer treatment.

Anticancer Activity

Research indicates significant anticancer properties, particularly against non-small cell lung adenocarcinoma (A549) cells. In vitro studies demonstrated that treatment with this compound resulted in a reduction of A549 cell viability by approximately 67.4% at a concentration of 100 µM , with statistical significance .

| Compound | Viability Reduction (%) | Statistical Significance |

|---|---|---|

| This compound | 67.4% | p = 0.003 |

| Cisplatin | Comparable | - |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against multidrug-resistant pathogens. Notably, it exhibited significant antibacterial activity against Staphylococcus aureus while showing less effectiveness against Pseudomonas aeruginosa.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| P. aeruginosa | >128 µg/mL |

A549 Cell Line Study

In a controlled study focusing on the A549 cell line, the compound's cytotoxic effects were compared to established chemotherapeutic agents like cisplatin. The results highlighted its potential as an effective anticancer agent.

Antimicrobial Efficacy Study

A separate study evaluated the antimicrobial properties of several derivatives, including those containing this compound scaffold. The findings indicated varying degrees of activity against selected bacterial strains, reinforcing its potential utility in combating resistant infections.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

- 3-Chloro-1-(4-fluorophenyl)propan-1-one (CAS: 81112-09-6): This analog lacks the hydroxyl group but retains the fluorine atom at the 4-position of the phenyl ring. It is a key intermediate in synthesizing amino-propanone derivatives with anti-leishmanial activity .

- 3-Chloro-1-(3,5-difluorophenyl)propan-1-one (CAS: 872850-57-2): With two fluorine atoms at the 3- and 5-positions, this compound exhibits increased lipophilicity and metabolic stability compared to mono-fluorinated analogs. Its synthesis involves Friedel-Crafts acylation, similar to the target compound .

- 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one: The dihydroxy substitution enhances reactivity in cyclization reactions (e.g., forming chromanones), a property less pronounced in the mono-hydroxy target compound .

Bioactivity Comparisons

- Antimicrobial Activity :

(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone derivative) demonstrates potent antimicrobial activity against bacterial and fungal strains. The nitro-substituted analog shows superior activity, suggesting that electron-withdrawing groups (e.g., F in the target compound) may enhance efficacy . - Antioxidant Activity: 3-Chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one derivatives conjugated with hydroxyproline exhibit radical scavenging activity (IC50 = 4.1 µM/mL), attributed to the -OH group on the pyrrolidine ring.

- Anti-parasitic Activity: 3-Chloro-1-(4-fluorophenyl)propan-1-one derivatives inhibit Leishmania infantum trypanothione reductase, a key enzyme in parasite redox metabolism. The fluorine atom likely enhances target binding through hydrophobic interactions .

Physicochemical Properties

Biological Activity

3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound features a unique combination of halogenated and hydroxyl substituents, which may enhance its reactivity and biological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈ClFO₂

- Molecular Weight : 202.61 g/mol

- Structure : Contains a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and receptors, influencing several biochemical processes. Notably, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including non-small cell lung adenocarcinoma (A549) cells.

Case Study: A549 Cell Line

In a controlled study, treatment with this compound resulted in a reduction of A549 cell viability by approximately 67.4% at a concentration of 100 µM (p = 0.003). This effect was compared to established chemotherapeutic agents like cisplatin .

| Compound | Viability Reduction (%) | Statistical Significance |

|---|---|---|

| This compound | 67.4% | p = 0.003 |

| Cisplatin | Comparable | - |

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for antimicrobial properties against multidrug-resistant pathogens. Its structure suggests the possibility of targeting Gram-positive bacteria effectively.

Research Findings

A study evaluated the antimicrobial efficacy of several derivatives, including those containing the this compound scaffold. The results indicated varying degrees of activity against selected bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| P. aeruginosa | >128 µg/mL |

The compound displayed significant antibacterial activity against Staphylococcus aureus but was less effective against Pseudomonas aeruginosa .

Comparison with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties better.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-1-(5-bromo-2-hydroxyphenyl)propan-1-one | C₉H₈BrClO₂ | Contains bromine instead of fluorine |

| 3-Chloro-1-(5-fluoro-2-methoxyphenyl)propan-1-one | C₉H₉ClF O₂ | Contains methoxy group |

The presence of both chlorine and fluorine in its structure enhances the compound's reactivity and potential biological activity compared to its analogs .

Q & A

What are the common synthetic routes for preparing 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one in laboratory settings?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution using 3-chloropropanoyl chloride and 5-fluoro-2-hydroxybenzene derivatives. A visible light-mediated oxidative halogenation method has also been reported, yielding 89–99% efficiency by optimizing reaction time and solvent polarity. For example, ring-opening of epoxide precursors (e.g., 1c) under light irradiation generates the target compound efficiently .

Key Variables for Optimization:

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane or MeCN | Polar aprotic solvents enhance reactivity |

| Temperature | 25–50°C | Higher temps reduce by-products |

| Catalyst | Lewis acids (e.g., AlCl₃) | Facilitates acylation |

How can NMR and HRMS be employed to characterize this compound?

Answer:

- ¹H NMR : The ketone proton (C=O adjacent CH₂) resonates at δ 3.8–4.0 ppm (t, J = 6.8 Hz), while aromatic protons (5-fluoro-2-hydroxyphenyl) appear as multiplets between δ 6.9–7.8 ppm .

- ¹³C NMR : The carbonyl carbon is observed at δ ~195–198 ppm. Fluorine and chlorine substituents deshield adjacent carbons, with C-F at δ ~160 ppm and C-Cl at δ ~45 ppm .

- HRMS : The molecular ion [M+H]⁺ for C₉H₇ClFO₂ is calculated at m/z 215.0145, with deviations <2 ppm confirming purity .

What advanced techniques resolve structural ambiguities in halogenated propanones like this compound?

Answer:

X-ray crystallography paired with SHELX software (e.g., SHELXL/SHELXTL) refines bond lengths and angles, particularly for halogen atoms. For example, SHELXL analysis of a chlorinated analog confirmed C-Cl bond lengths of 1.76–1.79 Å and resolved electron density discrepancies in early NMR models .

Structural Parameters (Example):

| Bond/Angle | Value |

|---|---|

| C-Cl | 1.76–1.79 Å |

| C=O | 1.21 Å |

| Dihedral Angle | 15–20° (phenyl-ketone) |

How can researchers mitigate by-product formation during the synthesis of halogenated propanones?

Answer:

By-products like α-chloromethyl derivatives arise from incomplete substitution. Strategies include:

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate consumption.

- Purification : Column chromatography (silica gel, hexane:EtOAc 4:1) removes unreacted 3-chloropropanoyl chloride .

- Optimized Stoichiometry : Excess 5-fluoro-2-hydroxybenzene (1.2–1.5 eq.) ensures complete conversion .

What methodological approaches study the hydroxyl group's reactivity in this compound?

Answer:

- Protection : Trimethylsilyl (TMS) protection using TMSCl in anhydrous THF prevents unwanted oxidation during subsequent reactions .

- Oxidation : TEMPO/oxone systems selectively oxidize the phenolic -OH to a ketone without altering the chloro group .

- Substitution : Mitsunobu reactions with alcohols (e.g., benzyl alcohol) replace -OH with OR groups under DIAD/Ph₃P .

How do computational methods enhance understanding of this compound's electronic properties?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Electrostatic Potential : High electron density at the hydroxyl oxygen and ketone carbonyl, favoring nucleophilic attacks.

- HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity .

Key Computational Findings:

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.3 eV |

| Dipole Moment | 3.2 Debye |

What contradictions exist in reported synthesis yields, and how are they resolved?

Answer:

Discrepancies in yields (e.g., 89% vs. 99%) stem from:

- Light Source Intensity : Higher UV/visible light intensity accelerates radical-mediated steps in photochemical syntheses .

- Solvent Polarity : Polar solvents (MeCN) improve halogenation efficiency compared to non-polar alternatives .

How is this compound utilized as an intermediate in medicinal chemistry?

Answer:

It serves as a precursor for aminophenol derivatives (e.g., dibenzazepines) via base-catalyzed condensation. For example, reaction with 5H-dibenz[b,f]azepine yields bioactive analogs for CNS drug candidates .

Example Pathway:

Acylation : 5H-Dibenzazepine + 3-chloropropanoyl chloride → Intermediate.

Condensation : Intermediate + aminophenols → Target molecules .

What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, goggles, and fume hoods to prevent exposure to chloro/fluoro vapors.

- Storage : Inert atmosphere (N₂), away from light at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

How do substituents (F, Cl, -OH) influence the compound's spectroscopic properties?

Answer:

- Fluorine : Deshields adjacent protons (upfield shift in ¹H NMR) and reduces π-electron density in the aromatic ring (UV λmax ~270 nm).

- Chlorine : Induces spin-spin splitting in ¹³C NMR and increases molecular polarity.

- Hydroxyl : Broad IR peak at ~3200–3400 cm⁻¹ (O-H stretch) and hydrogen bonding in XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.